AKOS BBS-00005576
Overview
Description
AKOS BBS-00005576, also known as 1,4-dihydro-4-(2-methylphenyl)-1,3,5-triazino[1,2-a]benzimidazol-2-amine, is a chemical compound with the molecular formula C16H15N5 and a molecular weight of 277.32 g/mol. This compound is known for its unique structure, which includes a triazino[1,2-a]benzimidazole core.
Future Directions
The future directions for this compound could involve further exploration of its biological activities and potential therapeutic applications. Given the wide range of biological activities exhibited by derivatives of the [1,3,5]triazino[1,2-a]benzimidazole scaffold , “4-(2-methylphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine” could be a promising candidate for drug discovery and development.
Mechanism of Action
Target of Action
The primary target of 4-(2-methylphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is mammalian dihydrofolate reductase . This enzyme plays a crucial role in the synthesis of nucleotides and the metabolism of folate .
Mode of Action
The compound interacts with its target, dihydrofolate reductase, by inhibiting its activity . This inhibition disrupts the enzyme’s normal function, leading to changes in the cellular processes that rely on the products of this enzyme .
Biochemical Pathways
The inhibition of dihydrofolate reductase affects the folate metabolic pathway . This pathway is responsible for the synthesis of nucleotides, which are essential for DNA replication and repair. Disruption of this pathway can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells .
Result of Action
The result of the compound’s action is the inhibition of dihydrofolate reductase, leading to disruption of the folate metabolic pathway . This can result in antiproliferative effects, as seen in the testing of some compounds against human cancer cell lines .
Biochemical Analysis
Biochemical Properties
The compound 4-(2-methylphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine interacts with the enzyme dihydrofolate reductase (DHFR), a key enzyme involved in the folate pathway . The nature of this interaction is inhibitory, leading to a decrease in the activity of DHFR .
Cellular Effects
The inhibition of DHFR by 4-(2-methylphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine can have significant effects on various types of cells and cellular processes. DHFR is crucial for the synthesis of tetrahydrofolate, a cofactor involved in the synthesis of nucleotides. Therefore, the inhibition of DHFR can impact cell function by affecting DNA synthesis and repair, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-(2-methylphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine involves binding to the active site of DHFR, thereby inhibiting the enzyme’s activity . This binding interaction can lead to changes in gene expression related to the folate pathway and nucleotide synthesis .
Temporal Effects in Laboratory Settings
Given its inhibitory effects on DHFR, it is likely that prolonged exposure to this compound could lead to sustained disruption of the folate pathway and nucleotide synthesis .
Metabolic Pathways
4-(2-methylphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is involved in the folate pathway through its interaction with DHFR . The inhibition of DHFR can affect metabolic flux through this pathway, potentially leading to changes in metabolite levels .
Preparation Methods
The synthesis of AKOS BBS-00005576 typically involves the reaction of 2-methylphenylamine with a suitable triazine derivative under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
AKOS BBS-00005576 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
AKOS BBS-00005576 has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
AKOS BBS-00005576 can be compared with other similar compounds, such as:
1,3,5-triazino[1,2-a]benzimidazole derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their properties and applications.
Benzimidazole derivatives: These compounds have a benzimidazole core and are known for their diverse biological activities.
Properties
IUPAC Name |
4-(2-methylphenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5/c1-10-6-2-3-7-11(10)14-19-15(17)20-16-18-12-8-4-5-9-13(12)21(14)16/h2-9,14H,1H3,(H3,17,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJMWQSMLMAMEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2N=C(NC3=NC4=CC=CC=C4N23)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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